molecular formula C12H13BrO3 B11095208 Tetrahydro-2-furanylmethyl 3-bromobenzoate

Tetrahydro-2-furanylmethyl 3-bromobenzoate

Cat. No.: B11095208
M. Wt: 285.13 g/mol
InChI Key: WQWPBEAIPJZVBX-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 3-bromobenzoate is an organic compound with a unique structure that combines a tetrahydrofuran ring with a brominated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 3-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form a lactone under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Formation of 3-aminobenzoate derivatives.

    Reduction: Formation of tetrahydro-2-furanylmethyl 3-hydroxybenzoate.

    Oxidation: Formation of lactone derivatives.

Scientific Research Applications

Tetrahydro-2-furanylmethyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 3-bromobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2-furanylmethyl 3-bromobenzoate is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical properties and reactivity compared to its simpler analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

oxolan-2-ylmethyl 3-bromobenzoate

InChI

InChI=1S/C12H13BrO3/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11H,2,5-6,8H2

InChI Key

WQWPBEAIPJZVBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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